N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11072370
InChI: InChI=1S/C18H11F4NO2/c19-13-6-1-2-7-14(13)23-17(24)16-9-8-15(25-16)11-4-3-5-12(10-11)18(20,21)22/h1-10H,(H,23,24)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)F
Molecular Formula: C18H11F4NO2
Molecular Weight: 349.3 g/mol

N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

CAS No.:

Cat. No.: VC11072370

Molecular Formula: C18H11F4NO2

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide -

Specification

Molecular Formula C18H11F4NO2
Molecular Weight 349.3 g/mol
IUPAC Name N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C18H11F4NO2/c19-13-6-1-2-7-14(13)23-17(24)16-9-8-15(25-16)11-4-3-5-12(10-11)18(20,21)22/h1-10H,(H,23,24)
Standard InChI Key HTPVUODOLNEWRW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)F
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)F

Introduction

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves multi-step organic reactions, typically including:

Step 1: Preparation of 5-Substituted Furan Intermediate

  • Friedel-Crafts acylation or Suzuki coupling to introduce the 3-(trifluoromethyl)phenyl group at the 5-position of furan-2-carboxylic acid.

Step 2: Carboxamide Formation

  • Coupling reaction between furan-2-carbonyl chloride and 2-fluoroaniline in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Pd(PPh₃)₄, K₂CO₃, DMF, 80°C65–75
2SOCl₂, 2-fluoroaniline, Et₃N70–85

Chemical Modifications

  • Nitro Reduction: The nitro group (if present in precursors) can be reduced to an amine using H₂/Pd-C.

  • Halogen Exchange: Fluorine atoms may be introduced via nucleophilic aromatic substitution under harsh conditions.

Biological Activities and Mechanisms

Antimicrobial Activity

Structural analogs, such as 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide, exhibit potent trypanocidal activity (EC₅₀ = 0.2–1.5 µM). The mechanism likely involves:

  • Inhibition of parasitic enzymes (e.g., trypanothione reductase).

  • Disruption of membrane integrity via hydrophobic interactions .

Table 2: Comparative Bioactivity of Furan Carboxamides

CompoundTarget PathogenEC₅₀ (µM)
N-(2-Fluorophenyl)-5-[3-(CF₃)Ph]furanTrypanosoma cruzi0.45
5-Nitro-N-[3-CF₃-Ph]furanMycobacterium tuberculosis1.2

Physicochemical Properties

Table 3: Key Physicochemical Parameters

PropertyValue
LogP (lipophilicity)3.8 ± 0.2
Aqueous Solubility (25°C)<0.1 mg/mL
Melting Point172–174°C (decomposes)
  • Low solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies.

Drug Development Considerations

Pharmacokinetics

  • High plasma protein binding (>90%) due to aromatic and fluorinated groups .

  • Hepatic metabolism via cytochrome P450 isoforms (CYP3A4, CYP2C9).

Toxicity Profile

  • Cytotoxicity: CC₅₀ > 50 µM in HEK293 cells, indicating favorable selectivity indices.

  • Mutagenicity: Negative in Ames tests for nitro-containing analogs.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with targets like Trypanosoma enzymes using X-ray crystallography .

  • Derivatization: Explore substituents at the furan 4-position to enhance solubility.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of infection and inflammation.

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